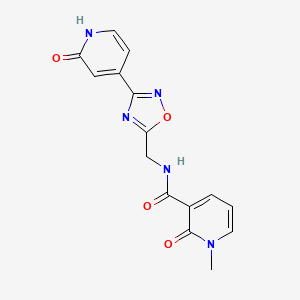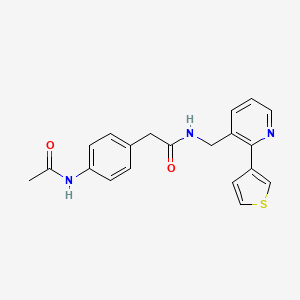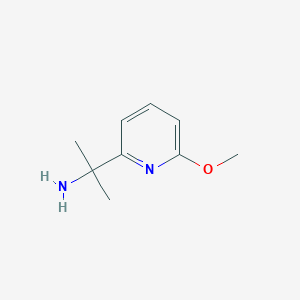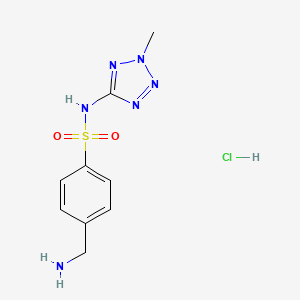
Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an ethyl ester, a piperidine ring, a thiadiazole ring, and a methoxybenzyl group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine and thiadiazol rings. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all play a role. For example, the ethyl ester group in this compound is likely to make it fairly polar .Applications De Recherche Scientifique
Thiazole-Piperidine Hybrid Analogs as Potential Antituberculosis Agents
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to the specified compound, was designed and synthesized as potential antituberculosis agents. Among them, a compound showed promising activity against Mycobacterium tuberculosis, indicating the potential of thiazole-piperidine hybrids in tuberculosis treatment (Jeankumar et al., 2013).
Antibacterial and Antifungal Properties of Piperidine Substituted Benzothiazole Derivatives
The synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and its derivatives demonstrated significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Shafi et al., 2021).
EGFR Inhibition by Benzimidazole Derivatives for Anti-Cancer Applications
A detailed study on benzimidazole derivatives bearing piperidine and methoxyphenyl groups, similar in structure to the specified compound, revealed their potential as EGFR inhibitors for cancer treatment. The study highlights the significance of molecular stability and docking studies in identifying promising anti-cancer agents (Karayel, 2021).
Antimicrobial Activity of New Pyridine Derivatives
Research on derivatives of ethyl piperidine-1-carboxylate, which share a common structural motif with the specified compound, has shown variable and modest antimicrobial activity against several strains of bacteria and fungi, suggesting their utility in developing novel antimicrobial agents (Patel et al., 2011).
Antimicrobial and Antioxidant Studies of Lignan Conjugates
Lignan conjugates synthesized from related compounds exhibited excellent antibacterial and antifungal properties, along with profound antioxidant potential. These findings underscore the multifaceted applications of such compounds in pharmaceutical research (Raghavendra et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to target the amp-activated protein kinase (ampk) . AMPK is a master player in metabolism and maintains energy homeostasis during metabolic stress at both cellular and physiological levels .
Mode of Action
Compounds with similar structures have been reported to activate ampk . Activation of AMPK generally occurs in response to a negative energy balance, and it regulates energy balance by inhibiting consumption of ATP while promoting generation of ATP .
Biochemical Pathways
The activation of AMPK can lead to metabolic tumor suppression as a result of its regulation of energy balance, enforcement of metabolic checkpoints, and inhibition of cell growth . AMPK exerts its tumor suppressor function in human cancers via several downstream effectors, such as mammalian target of rapamycin (mTOR), p53, and acetyl-CoA carboxylase (ACC) .
Pharmacokinetics
Similar compounds have been found to be highly aqueous soluble and metabolically stable in human hepatocytes . These properties can significantly impact the bioavailability of the compound.
Result of Action
The activation of AMPK by similar compounds has been shown to selectively inhibit cell growth in several human breast cancer cell lines . This suggests that Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate may have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-3-24-18(22)21-10-8-14(9-11-21)17-20-19-16(25-17)12-13-4-6-15(23-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDWWFATDRQBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)

![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one](/img/structure/B2753806.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)

![N-pentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753812.png)

![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)

![6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753821.png)

![N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide](/img/structure/B2753823.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2753824.png)